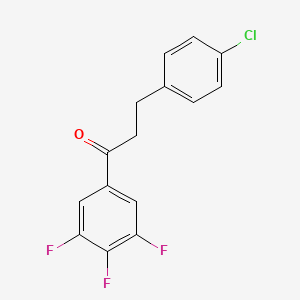

3',4'-二甲基-3-(4-氟苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its chemical nature. For instance, the use of fluorinated aromatic compounds as building blocks in synthesis is exemplified by the study of 3-amino-3-(4-fluorophenyl)propionic acid, which is a fluorinated non-proteinogenic amino acid . This highlights the relevance of fluorinated aromatic compounds in synthetic chemistry, potentially applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the Friedel-Crafts reaction, which is a classic method in organic chemistry for forming carbon-carbon bonds . This reaction could theoretically be applied to synthesize the target compound by reacting a suitable methyl ketone with a fluorinated aromatic compound under appropriate conditions. Additionally, the synthesis of 3-fluoro-4-hexylthiophene through a route involving perbromination and bromine/fluorine exchange suggests that similar halogen exchange reactions might be applicable in the synthesis of 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be analyzed using computational methods such as Density Functional Theory (DFT), as demonstrated in the study of 3-amino-3-(4-fluorophenyl)propionic acid . These methods can predict the electronic structure and provide insights into the stability and reactivity of the compound. The presence of fluorine can significantly affect the electronic properties of the aromatic ring due to its high electronegativity.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. For example, the oxidation potential of 3-hexyl-4-fluorothiophene is higher than that of 3-hexylthiophene, indicating that the introduction of a fluorine atom can alter the electrochemical properties of a molecule . This suggests that 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone may also exhibit unique reactivity patterns due to the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone can be inferred from related studies. For instance, the determination of log K(ow), water solubility, vapor pressure, and Henry's Law constant for a branched isomer of nonylphenol provides a framework for understanding the environmental behavior of organic compounds . These properties are crucial for predicting the compound's behavior in various media, including aquatic ecosystems.

科学研究应用

Nuclear Magnetic Resonance Studies

研究了双环硫代吡嗪衍生物,包括与3',4'-二甲基-3-(4-氟苯基)丙酮相关的化合物,利用了核磁共振(NMR)技术。Hirohashi、Inaba和Yamamoto(1975年,1976年)观察到这些化合物的NMR谱中超过七个键的自旋耦合,可归因于(Hirohashi, Inaba, & Yamamoto, 1975)、(Hirohashi, Inaba, & Yamamoto, 1976)的空间传导机制。

生物降解研究

对3-甲基-4-硝基苯酚的生物降解进行了研究,这是芬特罗西翁的降解产物,与3',4'-二甲基-3-(4-氟苯基)丙酮结构相关,由Bhushan等人(2000年)进行。他们发现一种微生物能够利用这种化合物作为唯一的碳源,对环境净化很重要(Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000)。

光化学反应

Encinas和Scaiano(1979年)研究了与3',4'-二甲基-3-(4-氟苯基)丙酮密切相关的β-(二甲氨基)丙酮的光化学。他们发现三重态通过电荷转移相互作用衰减,导致双自由基离子形成(Encinas & Scaiano, 1979)。

卤代吡啶反应性研究

Zoest和Hertog(2010年)研究了与问题化合物结构相似的3-和4-氟吡啶的反应性。他们的研究为这些化合物在不同化学环境中的反应机制提供了见解(Zoest & Hertog,2010年)。

致突变效应研究

Nehéz等人(1985年)研究了与3',4'-二甲基-3-(4-氟苯基)丙酮相关的3-甲基-4-硝基苯酚的致突变效应。他们的研究有助于了解这类化合物的潜在遗传影响(Nehéz,Huszta,Mazzag,Berencsi,1985年)。

分散染料的合成和表征

Elapasery等人(2020年)合成了基于烯酮的分散染料,其中包括类似于3',4'-二甲基-3-(4-氟苯基)丙酮的丙酮衍生物。这项工作对纺织工业中新型染料的开发具有重要意义(Elapasery, Yassin, el-azim, & Abdellatif, 2020)。

属性

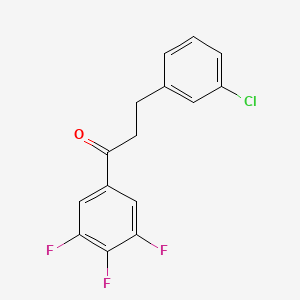

IUPAC Name |

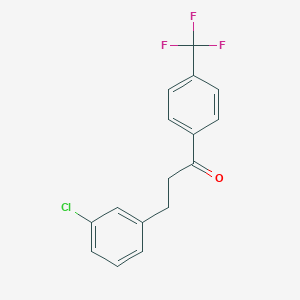

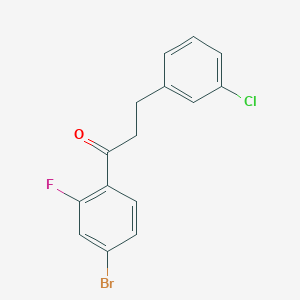

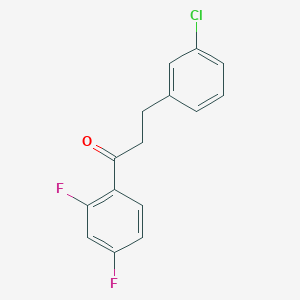

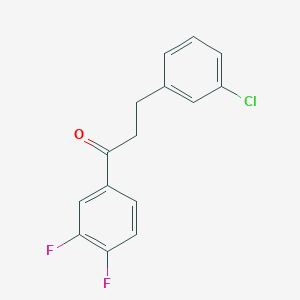

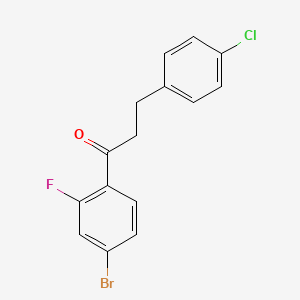

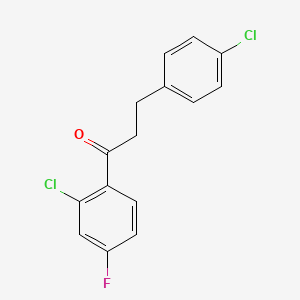

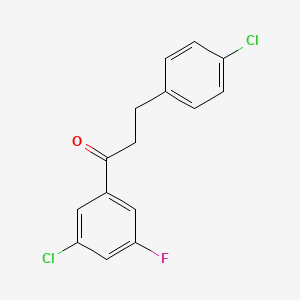

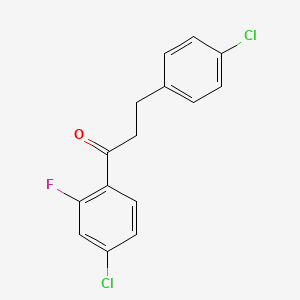

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTQCMGMTUKQBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644582 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-37-1 |

Source

|

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。